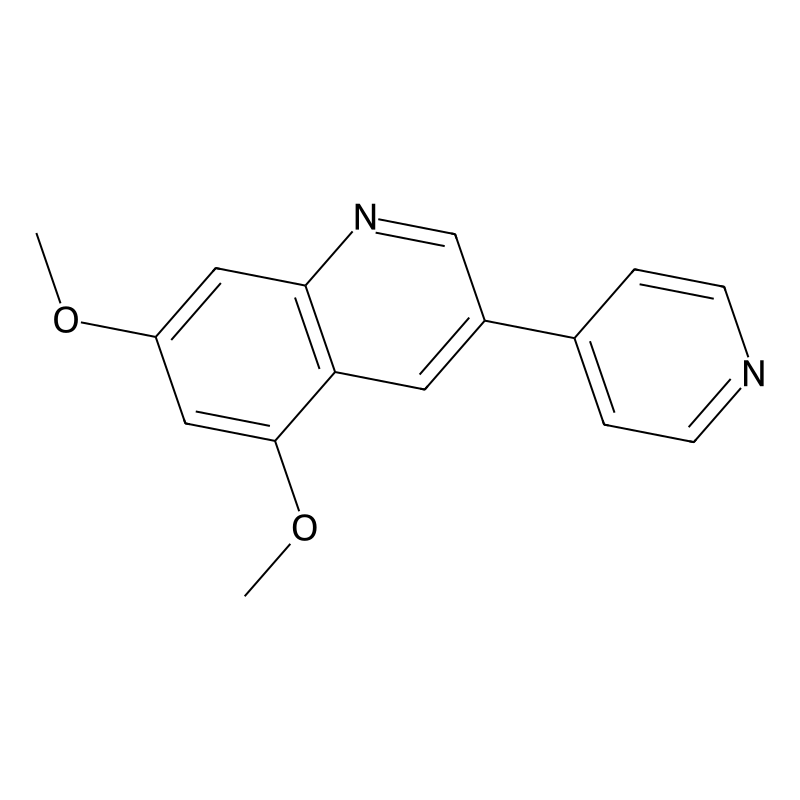5,7-Dimethoxy-3-(4-pyridinyl)quinoline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) Inhibitor:
5,7-Dimethoxy-3-(4-pyridinyl)quinoline, also known as DMPQ, is a potent and selective inhibitor of the human vascular β-type platelet-derived growth factor receptor tyrosine kinase (PDGFRβ) []. Studies have shown that DMPQ effectively inhibits PDGFRβ activity with an IC50 (half maximal inhibitory concentration) of 80 nM, demonstrating high potency []. This specific targeting makes DMPQ valuable for research investigating the role of PDGFRβ in various biological processes.
Potential Applications:
DMPQ's ability to inhibit PDGFRβ holds promise for various research applications, including:
- Understanding PDGFRβ signaling pathways: By selectively inhibiting PDGFRβ, DMPQ can help researchers elucidate the downstream signaling pathways activated by this receptor, providing insights into its role in cell proliferation, migration, and differentiation [].
- Studying the role of PDGFRβ in diseases: PDGFRβ is implicated in various diseases, including cancer, fibrosis, and atherosclerosis. DMPQ can be used as a research tool to investigate the contribution of PDGFRβ to these pathologies and identify potential therapeutic targets [, ].
- Developing new therapeutic strategies: The selective inhibition of PDGFRβ by DMPQ suggests its potential as a lead compound for developing novel drugs targeting PDGFRβ-driven diseases. Further research is needed to explore this possibility [].
5,7-Dimethoxy-3-(4-pyridinyl)quinoline is an aromatic heterocyclic compound characterized by its unique structure, which includes a quinoline backbone substituted with two methoxy groups at the 5 and 7 positions and a pyridine group at the 3 position. Its molecular formula is C16H14N2O2, and it has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry .
Due to the lack of research on this specific compound, its mechanism of action is unknown. However, some quinoline derivatives exhibit various biological activities, including antibacterial, antifungal, and antitumor properties. The mechanism of action for these activities can vary depending on the specific compound [, ].
5,7-Dimethoxy-3-(4-pyridinyl)quinoline has demonstrated significant biological activity, particularly as an inhibitor of human vascular beta-type platelet-derived growth factor receptor tyrosine kinase. This inhibition suggests potential applications in treating conditions related to abnormal blood vessel growth, such as cancer and other proliferative disorders. Furthermore, studies indicate that compounds with similar structures may possess anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines .
The synthesis of 5,7-Dimethoxy-3-(4-pyridinyl)quinoline can be achieved through several methods:
- Skraup Synthesis: This method involves the condensation of aniline derivatives with glycerol and a suitable oxidizing agent.
- Povarov Reaction: A three-component reaction involving an aniline, an aldehyde, and an activated alkene can yield quinoline derivatives.
- Traditional Methods: Other classical methods include the Friedländer synthesis using 2-aminobenzaldehyde or related precursors.
Recent advancements have also introduced more eco-friendly approaches utilizing nickel-catalyzed reactions that operate under mild conditions .
5,7-Dimethoxy-3-(4-pyridinyl)quinoline is primarily explored for its medicinal properties. Its applications include:
- Anticancer Research: Due to its inhibitory effects on specific kinases involved in tumor growth.
- Pharmaceutical Development: As a lead compound for developing new drugs targeting vascular disorders.
- Chemical Probes: In biochemical studies to understand signaling pathways related to platelet-derived growth factor receptor activity .
Interaction studies have shown that 5,7-Dimethoxy-3-(4-pyridinyl)quinoline can interact with various biological targets beyond its primary kinase inhibition. These interactions may influence cellular signaling pathways associated with angiogenesis and tumor progression. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile in clinical settings .
Several compounds share structural similarities with 5,7-Dimethoxy-3-(4-pyridinyl)quinoline, each exhibiting unique biological activities:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Quinine | Contains a quinoline structure | Antimalarial |
| Chloroquine | Quinoline derivative with a chloro group | Antimalarial |
| Amodiaquine | Quinoline derivative with additional substitutions | Antimalarial |
| 4-Hydroxyquinoline | Hydroxy group at position 4 | Antioxidant properties |
| 2-Aminoquinoline | Amino group at position 2 | Anticancer activity |
The uniqueness of 5,7-Dimethoxy-3-(4-pyridinyl)quinoline lies in its specific substitution pattern, which enhances its selectivity for certain biological targets compared to other quinoline derivatives. This selectivity may lead to reduced side effects and improved therapeutic efficacy .
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Other CAS
Wikipedia
Dates
5,7-Dimethoxy-3-(4-pyridinyl)quinoline is a potent and selective inhibitor of human vascular beta-type platelet-derived growth factor receptor tyrosine kinase
R E Dolle, J A Dunn, M Bobko, B Singh, J E Kuster, E Baizman, A L Harris, D G Sawutz, D Miller, S WangPMID: 8064792 DOI: 10.1021/jm00043a002








